2-methoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped CdS nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation conditions . Cerium (IV) oxide nanoparticles have also shown effectiveness in similar reactions conducted in aqueous medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are common approaches in the synthesis of indoloquinoxaline derivatives
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be functionalized through alkylation reactions, particularly with phenacyl bromide in the presence of potassium carbonate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phenacyl bromides, potassium carbonate, and various acids . Microwave irradiation and the use of nanoparticles as catalysts are also employed to enhance reaction efficiency .
Major Products: The major products formed from the reactions of this compound include various substituted derivatives that exhibit significant biological activities .
Scientific Research Applications
2-methoxy-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications. In medicinal chemistry, it is studied for its antiviral, antitumor, and antidiabetic activities . The compound’s ability to interact with DNA and proteins makes it a valuable scaffold for pharmacological research . Additionally, this compound is used in the development of optoelectronic devices, such as light-emitting diodes and sensors . Its unique electronic properties also make it a promising candidate for use in redox flow batteries .
Mechanism of Action
The mechanism of action of 2-methoxy-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins . The compound can stabilize DNA duplexes and exhibit cytotoxic effects against various cancer cell lines . Additionally, it has been shown to possess antiviral properties by inhibiting the replication of certain viruses . The molecular targets and pathways involved in these actions are still under investigation, but the compound’s ability to intercalate into DNA and disrupt cellular processes is a key factor in its biological activity .
Comparison with Similar Compounds
2-methoxy-6H-indolo[2,3-b]quinoxaline is similar to other indoloquinoxaline derivatives, such as 6H-indolo[2,3-b]quinoxaline and its various substituted forms . These compounds share a common structural motif and exhibit similar biological activities . this compound is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
104020-76-0 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-methoxy-6H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C15H11N3O/c1-19-9-6-7-12-13(8-9)16-14-10-4-2-3-5-11(10)17-15(14)18-12/h2-8H,1H3,(H,17,18) |
InChI Key |
SFYHQGMQBSLDAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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